molecular formula C16H14Cl3NO B5729813 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide

4-phenyl-N-(2,4,5-trichlorophenyl)butanamide

Cat. No. B5729813
M. Wt: 342.6 g/mol
InChI Key: CWXMBNHNDGQCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(2,4,5-trichlorophenyl)butanamide, also known as CT-3, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications. CT-3 is a non-psychotropic compound, which means it does not produce the psychoactive effects commonly associated with cannabis use.

Mechanism of Action

The exact mechanism of action of 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide is not fully understood, but it is believed to interact with the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide is thought to act as a partial agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain.
Biochemical and Physiological Effects
4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of neuropathic pain, 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been shown to reduce pain behavior. 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide in lab experiments is its non-psychotropic nature, which allows for the study of the compound's therapeutic effects without the confounding psychoactive effects of cannabis use. Another advantage is its selective binding to the CB2 receptor, which allows for the study of the receptor's role in various physiological processes. One limitation of using 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide in lab experiments is its limited availability, as the compound is not commercially available and must be synthesized in the lab.

Future Directions

There are several future directions for the study of 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide. One direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the study of 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide's potential therapeutic applications in other fields, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide and its interactions with the ECS.

Synthesis Methods

4-phenyl-N-(2,4,5-trichlorophenyl)butanamide can be synthesized through a multistep process starting from commercially available materials. The synthesis method involves the reaction of 2,4,5-trichlorobenzoyl chloride with 4-phenylbutyric acid in the presence of a base to form the amide bond. The resulting product is then purified through column chromatography to obtain 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide as a white crystalline solid.

Scientific Research Applications

4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation is a common factor in many diseases, and 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has exhibited anti-inflammatory effects in animal models. 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has also been studied for its potential use in pain management, as it has been shown to reduce pain in animal models of neuropathic pain.

properties

IUPAC Name

4-phenyl-N-(2,4,5-trichlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO/c17-12-9-14(19)15(10-13(12)18)20-16(21)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXMBNHNDGQCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(2,4,5-trichlorophenyl)butanamide

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